4-(4-Phenylbutyl)piperidine
Description
Properties
CAS No. |
118156-59-5 |
|---|---|
Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
4-(4-phenylbutyl)piperidine |
InChI |
InChI=1S/C15H23N/c1-2-6-14(7-3-1)8-4-5-9-15-10-12-16-13-11-15/h1-3,6-7,15-16H,4-5,8-13H2 |
InChI Key |
WREUFUDUYWORCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Activity
Research indicates that 4-(4-Phenylbutyl)piperidine acts as a CCR5 antagonist, potentially inhibiting the entry of HIV into host cells. This mechanism positions it as a promising candidate for antiviral therapies targeting HIV infection. The compound's interaction with the CCR5 receptor prevents the virus from accessing cellular machinery necessary for replication.
Neuroprotective Effects
The compound has shown significant neuroprotective properties in various models of cerebral ischemia and stroke. Studies involving animal models have demonstrated that this compound can reduce neuronal damage by modulating the activity of neuronal nitric oxide synthase (nNOS) and decreasing oxidative stress during ischemic events .
Case Study: Hypoxia-Ischemia in Newborn Piglets
In a study involving newborn piglets subjected to hypoxia followed by cardiac arrest, treatment with this compound resulted in decreased neuronal damage and improved recovery outcomes. The administration of the compound reduced the recruitment of nNOS to membrane fractions and decreased oxidative damage, highlighting its potential in treating neonatal brain injuries .
Table: Comparative Effects of this compound in Neurological Models
| Model Type | Treatment | Outcome |
|---|---|---|
| Global Hypoxia-Ischemia | 0.1 μmol/kg PPBP | Reduced neuronal damage |
| Transient Focal Ischemia | 1 μmol/kg PPBP | Improved blood flow and reduced infarct volume |
| Stroke (Cat Model) | PPBP treatment | Decreased brain injury post-ischemia |
Sigma Receptor Interaction
As a potent sigma receptor ligand, this compound modulates various neuroprotective pathways. Its binding to sigma receptors has been associated with improved outcomes in models of acute central nervous system injury, including spinal cord injuries and neurodegenerative diseases .
Case Study: Sigma Receptor Agonism
In studies involving adult rats with spinal root avulsion, administration of sigma receptor agonists like this compound promoted motor neuron survival, demonstrating the therapeutic potential of targeting sigma receptors in neurodegenerative conditions .
Comparison with Similar Compounds
Key Pharmacological Properties:
- Mechanism of Action: PPBP attenuates neuronal injury by reducing ischemia-evoked nitric oxide (NO) production via inhibition of neuronal nitric oxide synthase (nNOS) activity .
- Neuroprotective Efficacy: In rodent models of transient middle cerebral artery occlusion (MCAO), PPBP significantly decreases cortical and striatal infarction volumes when administered intravenously during reperfusion . Its efficacy is time-dependent, with optimal neuroprotection observed during the first 24 hours of treatment .
- Therapeutic Target : PPBP’s effects are mediated through σ₁ receptors, which modulate calcium signaling, NMDA receptor activity, and mitochondrial function .
Comparison with Similar Compounds
The neuroprotective and structural profiles of PPBP are compared below with piperidine derivatives, sigma ligands, and NMDA antagonists.
Table 1: Comparative Analysis of PPBP and Structurally/Functionally Related Compounds
Structural Analogs
- Piperidine Derivatives in : Compounds like 2-Methyl-4a-(4-phenylbutyl)-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-6-ol share the piperidine core but lack the 4-phenylbutyl substituent.
- Natural Piperidine Alkaloids (): Piperidine-containing amides from Piper nigrum roots (e.g., N-isobutyl-4-hexanoyl-4-hydroxypyrrolidin-1-one) are structurally distinct and primarily studied for sedative properties .
Functional Analogs
- Sigma-1 Receptor Ligands: NE-100: A selective σ₁ antagonist with neuroprotective effects but inferior potency compared to PPBP . SA4503: Another σ₁ agonist shown to reduce ischemic damage but lacks PPBP’s NO modulation mechanism .
- NMDA Antagonists: MK-801: A non-competitive NMDA channel blocker with potent neuroprotection but severe psychotomimetic side effects, unlike PPBP . CPP: Competitive NMDA antagonist; effective in ischemia models but targets a different pathway than PPBP .
Mechanism-Specific Comparisons
- PPBP vs. Ifenprodil: PPBP acts via σ₁ receptors to reduce NO production, independent of NMDA receptor modulation .
-
- PPBP’s piperidine moiety is essential for σ₁ binding, whereas 2-piperidinyl phenyl benzamides require the same core for EP2 receptor activity. This highlights the structural versatility of piperidine in targeting distinct receptors .
Preparation Methods
Reductive Amination of 4-Phenylpiperidine
A less common but efficient route involves reductive amination of 4-phenylpiperidine with 4-phenylbutyraldehyde. This one-pot method utilizes sodium cyanoborohydride (NaBH₃CN) as the reducing agent in acidic media .
Synthetic Steps
-
4-Phenylpiperidine (1 mol) and 4-phenylbutyraldehyde (1.2 mol) are dissolved in methanol.
-
Acetic acid (2 mol) is added to protonate the amine, followed by NaBH₃CN (1.5 mol) at 0°C .
-
The mixture is stirred at room temperature for 24 hours, neutralized with aqueous NaOH, and extracted with dichloromethane .
-
The organic layer is dried (Na₂SO₄) and concentrated, with final purification via vacuum distillation .
Grignard Reaction with Piperidine Derivatives
A specialized approach employs Grignard reagents to introduce the phenylbutyl group. For instance, 4-piperidone is treated with 4-phenylbutylmagnesium bromide, followed by acid workup .
Detailed Method
-
4-Piperidone (1 mol) in dry THF is cooled to −78°C, and 4-phenylbutylmagnesium bromide (1.2 mol) is added dropwise .
-
The reaction is warmed to room temperature and stirred for 6 hours.
-
Quenching with saturated NH₄Cl solution, extraction with ether, and drying (MgSO₄) yield the tertiary alcohol intermediate .
-
Reduction with LiAlH₄ in THF converts the alcohol to this compound .
Comparative Analysis of Methods
Purification and Characterization
Post-synthetic purification typically involves column chromatography (silica gel, methanol/chloroform or ethyl acetate/hexane) or recrystallization from ethanol . The final product is characterized by:
Q & A
Q. What are the recommended synthetic routes for 4-(4-Phenylbutyl)piperidine, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves alkylation or coupling reactions. For example, Knoevenagel condensation using piperidine as a catalyst (common in similar piperidine derivatives) can be adapted by reacting 4-phenylbutyl halides with piperidine precursors under anhydrous conditions . Optimization includes controlling temperature (e.g., 0–25°C), using polar aprotic solvents (e.g., DMF), and monitoring pH to minimize side reactions. Purification via column chromatography or recrystallization improves yield (>70%) and purity (>95%) .
Q. How should researchers handle safety risks associated with this compound in laboratory settings?
- Methodological Answer: Adhere to OSHA HCS guidelines: Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid skin/eye contact. The compound is classified for acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Emergency protocols include rinsing eyes with water for 15 minutes (P305+P351) and seeking medical attention for persistent symptoms .
Q. What analytical techniques are used to characterize this compound and confirm its structural integrity?
- Methodological Answer: Employ NMR (¹H/¹³C) for functional group analysis, mass spectrometry (ESI-MS) for molecular weight confirmation, and HPLC for purity assessment (>95%). For crystalline derivatives, X-ray diffraction resolves stereochemistry. IR spectroscopy verifies absence of undesired functional groups (e.g., residual hydroxyl or halide groups) .
Advanced Research Questions
Q. How does this compound interact with sigma receptors, and what experimental models validate its neuroprotective effects?
- Methodological Answer: The compound acts as a high-affinity sigma-1 receptor ligand, demonstrated via radiolabeling ([³H]PPBP) in murine brain tissue . In vivo neuroprotection is validated in transient focal ischemia models (rats/cats), where PPBP reduces infarct volume by 40–60% via nitric oxide suppression. Key endpoints include MRI-based lesion quantification and immunohistochemical detection of apoptotic markers (e.g., caspase-3) .
Q. What discrepancies exist in neuroprotection data across species, and how can they be resolved?
- Methodological Answer: PPBP shows stronger efficacy in cats (55% infarct reduction) versus rats (30–40%), likely due to metabolic differences (e.g., cytochrome P450 activity). To reconcile, conduct cross-species pharmacokinetic studies (plasma half-life, brain permeability) and adjust dosing regimens. Parallel in vitro assays (e.g., primary neuron cultures) isolate compound effects from systemic variables .
Q. How can this compound derivatives be designed to enhance sigma receptor selectivity?
- Methodological Answer: Modify the phenylbutyl chain or piperidine nitrogen substituents. For example, fluorination at the phenyl ring (para position) increases blood-brain barrier penetration, while bulky groups (e.g., tert-butyl esters) reduce off-target binding. Screen derivatives using competitive binding assays (vs. [³H]DTG) and molecular docking simulations targeting the sigma-1 receptor’s cholesterol-binding domain .
Q. What strategies mitigate oxidative degradation during long-term storage of this compound solutions?
- Methodological Answer: Store lyophilized powder at -20°C under argon. For solutions, use stabilizers (0.1% BHT) in anhydrous DMSO or ethanol. Monitor degradation via LC-MS; avoid aqueous buffers (pH >7) to prevent piperidine ring hydrolysis .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
